tert-Butyl 6-iodo-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 6-iodo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group at the 1-position and an iodine atom at the 6-position of the indole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-iodo-1H-indole-1-carboxylate typically involves the iodination of a suitable indole precursor followed by esterification. One common method starts with the iodination of 1H-indole using iodine and a suitable oxidizing agent. The resulting 6-iodo-1H-indole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution Reactions: Products include various 6-substituted indole derivatives.
Oxidation: Products include indole-2,3-dione derivatives.
Reduction: Products include indoline derivatives.
Ester Hydrolysis: The major product is 6-iodo-1H-indole-1-carboxylic acid.
Scientific Research Applications
tert-Butyl 6-iodo-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of indole-based biological pathways and as a precursor for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-iodo-1H-indole-1-carboxylate is primarily related to its ability to undergo various chemical transformations. The iodine atom at the 6-position and the tert-butyl ester group at the 1-position make it a versatile intermediate for further functionalization. The compound can interact with various molecular targets and pathways, depending on the specific chemical modifications introduced during synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-indolecarboxylate: Similar structure but lacks the iodine atom at the 6-position.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains additional functional groups at different positions on the indole ring.
Uniqueness
tert-Butyl 6-iodo-1H-indole-1-carboxylate is unique due to the presence of the iodine atom at the 6-position, which allows for specific chemical transformations that are not possible with other similar compounds. This makes it a valuable intermediate for the synthesis of novel indole derivatives with potential biological and pharmaceutical applications .
Properties
CAS No. |
1228349-18-5 |
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Molecular Formula |
C13H14INO2 |
Molecular Weight |
343.16 g/mol |
IUPAC Name |
tert-butyl 6-iodoindole-1-carboxylate |
InChI |
InChI=1S/C13H14INO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3 |
InChI Key |
XUZRBAUXEQTMDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)I |
Origin of Product |
United States |
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